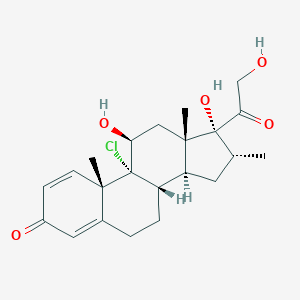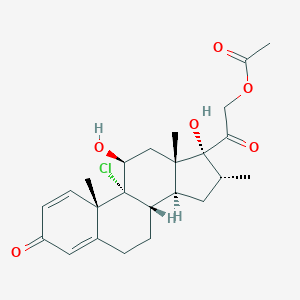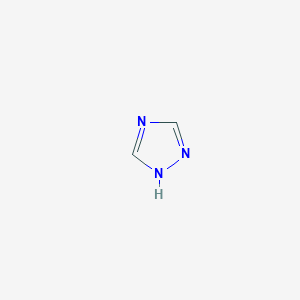
2,8-Chinolindiol
Übersicht
Beschreibung
Quinoline-2,8-diol is a dihydroxyquinoline. It is a tautomer of an 8-hydroxyquinolin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
Chemische Analyse
2,8-Chinolindiol ist ein Chinolon-Derivat . Es hat die empirische Formel C9H7NO2 und ein Molekulargewicht von 161,16 . Es ist auch bekannt als 8-Hydroxycarbostyril oder 8-Hydroxychinolin-2(1H)-on .
Metabolit in biologischen Systemen
This compound ist ein endogener Metabolit . Es wurde als Metabolit von 8-Hydroxychinolin-N-Oxid bei Kaninchen berichtet . Es wurde auch als einer der Metaboliten von Chinolon identifiziert, der im Kulturmedium gramnegativer Bakterien, Pseudomonas stutzeri, gebildet wird .
Rolle beim kognitiven Abbau
Die Serumspiegel von this compound sind bei Hämodialyse-Patienten mit leichter kognitiver Beeinträchtigung erhöht . Dies deutet darauf hin, dass es als Biomarker für kognitiven Abbau bei diesen Patienten eingesetzt werden könnte.
Einsatz in Studien zum Arzneimittelstoffwechsel
This compound wurde als Referenzstandard in Studien verwendet, die die Harnmetaboliten des Antikrebsmittels Doxorubicin bei Ratten untersuchten. Diese Anwendung hilft Forschern, die Abbauprodukte von Doxorubicin im Körper zu identifizieren und zu verstehen.
Synthese von β2-Adrenozeptor-Agonisten
This compound kann als Ausgangsreagenz für die Herstellung von zwei starken β2-Adrenozeptor-Agonisten verwendet werden, die zur Behandlung von Asthma eingesetzt werden .
UV-absorbierende Verbindung in Kuhmilch
This compound wurde als neue UV-absorbierende Verbindung (UAC) in Kuhmilch nachgewiesen und seine Struktur mit HRMS und durch 1H, 13C und 1H × 13C NMR aufgeklärt .
Wirkmechanismus
Target of Action
2,8-Quinolinediol, also known as 8-hydroxycarbostyril, belongs to the class of organic compounds known as quinolones and derivatives It is a useful organic compound for research related to life sciences .
Mode of Action
It is known to be a tautomer of 8-hydroxyquinolin-2(1H)-one , suggesting that it may interact with its targets in a similar manner as other quinolones and derivatives .
Biochemical Pathways
As a quinolone derivative, it may potentially influence pathways involving quinolone moieties .
Pharmacokinetics
It is known to be a useful organic compound for research related to life sciences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,8-Quinolinediol. For instance, it has excellent properties in terms of glass transition temperature, film quality, stability, and carrier mobility . It is also a luminescent material and an excellent electron transporter .
Safety and Hazards
Zukünftige Richtungen
2,8-Quinolinediol has been adopted to modify reduced graphene oxide (rGO) and prepare an organic molecule electrode (OME) for asymmetric supercapacitors (ASCs) with efficient energy storage . The measurements indicate that the assembled ASC is able to store charge within a wide voltage window of 1.6 V in the 1 M H2SO4 electrolyte and exhibit better energy storage performance . This indicates the potential application of 2,8-Quinolinediol in the field of energy storage .
Biochemische Analyse
Biochemical Properties
It is known that 2,8-Quinolinediol interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that 2,8-Quinolinediol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 2,8-Quinolinediol has certain stability and degradation characteristics .
Metabolic Pathways
It is known that 2,8-Quinolinediol interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that 2,8-Quinolinediol interacts with certain transporters or binding proteins .
Subcellular Localization
It is known that 2,8-Quinolinediol may be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZKYYHTWHJHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165650 | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-76-7 | |
| Record name | 8-Hydroxy-1H-quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Quinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,8-Quinolinediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the discovery of 2,8-quinolinediol in biological systems?
A1: Research has identified 2,8-quinolinediol in the urine of rats fed a diet containing corn []. While the exact metabolic pathway leading to its formation remains unclear, this finding highlights the presence of this compound in biological systems. Further research is necessary to understand the implications of this discovery fully.
Q2: How does the presence of halogens in the 8-hydroxyquinoline ligand affect the anticancer activity of ruthenium(ii)-arene complexes?
A2: Studies have shown that the introduction of halogens, specifically chlorine and bromine, at the 5 and 7 positions of the 2-methyl-8-quinolinol ligand significantly enhances the anticancer activity of ruthenium(ii)-arene complexes []. Complexes containing 5,7-dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-dibromo-2-methyl-8-quinolinol (H-L2) exhibited remarkable cytotoxicity against HeLa cancer cells, surpassing the activity of complexes with unsubstituted or differently substituted ligands. This suggests that the presence and position of halogens play a crucial role in the interaction of these complexes with their biological targets, potentially influencing their cellular uptake, target binding, and mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)







![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)





